molecular formula C7H8N4 B8812387 Imidazo[1,2-b]pyridazin-6-ylmethanamine CAS No. 1313726-22-5

Imidazo[1,2-b]pyridazin-6-ylmethanamine

货号: B8812387
CAS 编号: 1313726-22-5
分子量: 148.17 g/mol
InChI 键: QHUJFPISKLSRTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-b]pyridazin-6-ylmethanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Applications

Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives have been investigated for their potential as inhibitors of various kinases involved in cancer progression. For instance, recent studies have shown that compounds incorporating the imidazo[1,2-b]pyridazine moiety can effectively inhibit TAK1 (TGF-beta activated kinase 1), which is implicated in multiple myeloma and other malignancies. Substitutions at specific positions on the imidazo ring enhance the potency and selectivity of these inhibitors against cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Efficacy in Cell Lines
Compound ATAK115High
Compound BPI3Kα20Moderate
Compound CB-RAF V600E10High

Antimalarial Activity

Another significant application of this compound derivatives is their potential as antimalarial agents. Structure-guided design approaches have led to the development of compounds that exhibit high affinity for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). These compounds have shown promising in vitro activity against malaria parasites, with some exhibiting EC50 values as low as 12 nM . However, challenges remain regarding their pharmacokinetic properties for in vivo efficacy.

Table 2: Antimalarial Activity of this compound Derivatives

CompoundTarget EnzymeEC50 (nM)In Vivo Efficacy
Compound DPfCDPK112Modest
Compound EPfCDPK18Good

Neurodegenerative Diseases

This compound derivatives are also being explored for their neuroprotective effects. For example, they have been designed as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The ability to enhance cholinergic transmission makes these compounds valuable candidates for further development in this area .

Case Study 1: TAK1 Inhibitors

In a study focusing on TAK1 inhibitors derived from imidazo[1,2-b]pyridazine scaffolds, researchers synthesized a series of compounds with various substitutions at the C6 position. The modifications led to enhanced kinase inhibition and improved drug-like properties. Notably, one compound exhibited low nanomolar activity against multiple myeloma cell lines, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Antimalarial Development

A structure-guided design approach was utilized to optimize imidazopyridazine inhibitors targeting PfCDPK1. Initial compounds showed excellent potency but lacked suitable ADME properties for effective in vivo use. Subsequent modifications improved permeability while maintaining antiparasitic activity, demonstrating the iterative nature of drug development in this context .

化学反应分析

Functionalization at Key Positions

PositionReaction TypeReagents/ConditionsOutcomeYield RangeSource
C6S<sub>N</sub>ArMorpholine, piperazine, or aliphatic aminesAmine-substituted derivatives60-85%
C3Suzuki–Miyaura cross-couplingAryl boronic acids, Pd catalyst, K₂CO₃Aryl-functionalized analogs70-92%
N-MethylationReductive alkylationParaformaldehyde, NaBH₄N-methylamino derivatives45-65%

Critical Notes :

  • Steric hindrance : Methylation at position 2 disrupts hydrogen bonding with Ala-107 in kinase binding, reducing biological activity .

  • Competitive substitution : Methoxylation can occur inadvertently at C6 under methylation conditions (e.g., with SnCl₂) .

Reductive and Oxidative Transformations

a. Reduction of Nitro Groups
Nitro-substituted derivatives (e.g., 11a–c ) are reduced to amines using SnCl₂ in acidic media:

text
Ar-NO₂ → Ar-NH₂ (e.g., **12a–c**)

Limitation : Over-reduction or side reactions may occur with sensitive substituents .

b. Selective Methylation

  • Primary amines : Controlled monomethylation achieved via paraformaldehyde/NaBH₄ .

  • Challenges : Dimethylation products form if stoichiometry is unoptimized (e.g., 2b ) .

Cross-Coupling Reactions

Suzuki–Miyaura Coupling
Aryl boronic acids react at C3 under palladium catalysis:

text
6-substituted imidazo[1,2-b]pyridazine + ArB(OH)₂ → 3-aryl-imidazo[1,2-b]pyridazine

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Acetonitrile/water (3:1 v/v) .

Reactivity in Biological Contexts

While direct biological reaction mechanisms remain under study, computational modeling suggests:

  • Hydrogen bonding : The imidazo core interacts with Lys-63 and Ala-107 in TAK1 kinase via H-bonding and hydrophobic contacts .

  • Steric effects : C2-methylation disrupts binding interactions, decreasing inhibitory potency .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, particularly with electron-withdrawing substituents.

  • Oxidative degradation : Autoxidation observed in DMSO solutions over prolonged storage.

属性

CAS 编号

1313726-22-5

分子式

C7H8N4

分子量

148.17 g/mol

IUPAC 名称

imidazo[1,2-b]pyridazin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2

InChI 键

QHUJFPISKLSRTF-UHFFFAOYSA-N

规范 SMILES

C1=CC2=NC=CN2N=C1CN

产品来源

United States

Synthesis routes and methods

Procedure details

Intermediate 1 was prepared from imidazo[1,2-b]pyridazin-6-ylmethanol (1-4) following the procedures similar to procedure of intermediate D from D-3. MS (m/z): 149 (M+1)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。